molecular formula C7F6O B6317509 Pentafluorobenzoyl fluoride CAS No. 1478-07-5

Pentafluorobenzoyl fluoride

Cat. No.: B6317509
CAS No.: 1478-07-5
M. Wt: 214.06 g/mol
InChI Key: UJIMKBIIBQNAOC-UHFFFAOYSA-N
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Description

Pentafluorobenzoyl fluoride (C₆F₅COF) is a fluorinated aromatic acyl fluoride characterized by a benzoyl group substituted with five fluorine atoms and a reactive fluoride leaving group. PFBCl is widely used in analytical chemistry for derivatizing alcohols, amines, and phenols to enhance detectability in gas chromatography (GC) and mass spectrometry (MS) . The fluoride variant, though less commonly reported, shares similar reactivity due to the electron-withdrawing effects of fluorine atoms, which amplify electrophilicity and stability of derivatives.

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIMKBIIBQNAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Formation

The most straightforward method involves converting pentafluorobenzoic acid (C₇HF₅O₂) to its corresponding acyl chloride using thionyl chloride (SOCl₂). Chen et al. (2013) demonstrated a quantitative yield under reflux conditions:

Reaction

C7HF5O2+SOCl2reflux, 2 hC7ClF5O+SO2+HCl\text{C}7\text{HF}5\text{O}2 + \text{SOCl}2 \xrightarrow{\text{reflux, 2 h}} \text{C}7\text{ClF}5\text{O} + \text{SO}_2 + \text{HCl}

Procedure
A 1:5 molar ratio of pentafluorobenzoic acid to thionyl chloride is heated under reflux for two hours. Excess thionyl chloride is removed via vacuum distillation, yielding pentafluorobenzoyl chloride. While this method achieves near-quantitative conversion, the product requires careful handling due to its sensitivity to moisture.

Halogen Exchange Reactions with Chlorinated Precursors

Potassium Fluoride-Mediated Fluorination

The patent DE3140634A1 details a scalable halogen exchange process using pentachlorobenzoyl chloride (C₇Cl₅O₂) and potassium fluoride (KF) in tetramethylene sulfone (sulfolane).

Reaction Mechanism

C7Cl5O2+5KFΔ,sulfolaneC7F5O2+5KCl\text{C}7\text{Cl}5\text{O}2 + 5 \text{KF} \xrightarrow{\Delta, \text{sulfolane}} \text{C}7\text{F}5\text{O}2 + 5 \text{KCl}

Optimized Conditions

  • Temperature: 220–250°C

  • Pressure: 1–2 bar (N₂ atmosphere)

  • Catalyst: 0.1–0.5 mol% cesium fluoride (CsF) or 18-crown-6

  • Solvent: Sulfolane (3:1 v/w relative to substrate)

Yield and Byproducts

  • Primary product: 50–60% pentafluorobenzoyl fluoride

  • Byproducts:

    • 2,3,4,6-Tetrafluoro-5-chlorobenzoyl fluoride (20–25%)

    • 2,4,6-Trifluoro-3,5-dichlorobenzoyl fluoride (5–10%)

Continuous distillation during the reaction improves purity by removing volatile fluorinated intermediates, while unreacted starting materials are recycled.

Process Optimization and Catalytic Enhancements

Catalytic Systems

The addition of 18-crown-6 or quaternary ammonium salts (e.g., triethylbenzylammonium chloride) accelerates fluorination by solubilizing KF in sulfolane. These catalysts reduce reaction times by 30–40% and increase yields to 70% under optimal conditions.

Temperature-Controlled Selectivity

A stepwise temperature ramp minimizes decomposition:

  • 160–180°C: Forms 2,4,6-trifluoro-3,5-dichlorobenzoyl fluoride

  • 220–240°C: Produces this compound
    Maintaining temperatures below 270°C prevents thermal degradation of the product.

Comparative Analysis of Preparation Methods

Parameter Thionyl Chloride Method Halogen Exchange
Starting MaterialPentafluorobenzoic acidPentachlorobenzoyl chloride
Reaction Time2 hours2–4 hours
YieldQuantitative50–60%
Byproduct FormationMinimal25–35%
ScalabilityLaboratory-scaleIndustrial-scale
Cost EfficiencyModerateHigh

The thionyl chloride method excels in simplicity but faces challenges in handling SOCl₂ emissions. The halogen exchange route, though lower-yielding, enables bulk production with solvent recovery systems.

Industrial-Scale Production Considerations

Continuous Distillation Systems

Reactor designs incorporating fractionating columns (e.g., 2 m × 4 cm columns with wire mesh packing) achieve 80–90% product purity by adjusting reflux ratios (1:1 to 10:1). Pressure reduction to 0.45 bar facilitates the removal of less-volatile byproducts.

Solvent and Catalyst Recycling

Sulfolane recovery rates exceed 95% via vacuum distillation, reducing raw material costs. Potassium chloride byproducts are filtered and repurposed for other industrial processes .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

Pentafluorobenzoyl fluoride acts as an electrophilic acylating agent in reactions with nucleophiles. The electron-deficient aromatic ring enhances the electrophilicity of the carbonyl carbon, facilitating rapid substitution.

Key Reaction Pathways:

  • Formation of Mixed Anhydrides : Reacts with carboxylic acids or alcohols to form mixed anhydrides or esters. For example, in macrolactonization reactions, it generates reactive intermediates like pentafluorobenzoyl anhydrides, which undergo intramolecular cyclization (Figure 1A) .

    RCOOH+C6F5COFRCO-O-COC6F5+HF\text{RCOOH} + \text{C}_6\text{F}_5\text{COF} \rightarrow \text{RCO-O-COC}_6\text{F}_5 + \text{HF}
  • Fluoride Metathesis : Catalyzed by DMAP or DBU, it participates in fluoride exchange with fluoroarenes (e.g., pentafluoropyridine), yielding functionalized aromatic compounds and acyl fluorides :

    C6F5COF+Ar-FDMAPAr-COC6F5+F\text{C}_6\text{F}_5\text{COF} + \text{Ar-F} \xrightarrow{\text{DMAP}} \text{Ar-COC}_6\text{F}_5 + \text{F}^-

Mechanistic Insights:

  • Dual Catalytic Cycles : DFT calculations reveal that DMAP activates both the acyl fluoride and the fluoroarene via two intersecting catalytic cycles, lowering the energy barrier for nucleophilic substitution (Figure 2B) .

  • Kinetics : First-order dependence on both substrates and second-order dependence on DMAP, with rate constants kobs1.52×105s1k_{\text{obs}} \approx 1.52 \times 10^{-5} \, \text{s}^{-1} for cyclization steps .

Radical Reactions

This compound participates in radical-mediated processes, particularly with perfluoroarenes:

  • Hydrogen Abstraction : Reacts with trifluoromethyl radicals (CF3\text{CF}_3^\bullet) to form trifluoromethane and pentafluorobenzoyl radicals, which recombine to yield octafluoroacetophenone :

    C6F5COF+CF3C6F5CO+CF3HC6F5COCF3\text{C}_6\text{F}_5\text{COF} + \text{CF}_3^\bullet \rightarrow \text{C}_6\text{F}_5\text{CO}^\bullet + \text{CF}_3\text{H} \rightarrow \text{C}_6\text{F}_5\text{COCF}_3
  • Aryl Radical Coupling : Under UV irradiation, generates aryl radicals that couple with other fluorinated aromatics, forming biaryl structures .

Macrolactonization and Esterification

The compound’s strong electrophilicity drives efficient macrolactonization of seco-acids:

  • Stepwise Mechanism :

    • Formation of a mixed anhydride intermediate with the substrate.

    • Intramolecular nucleophilic attack by a hydroxyl group, yielding macrolactones (e.g., 12- to 16-membered rings) .

  • Selectivity : Reactions exhibit high regioselectivity (up to 12:1 for macrolactone vs. oligomer) due to stabilizing π-interactions between the pentafluorophenyl group and the substrate .

Analytical Derivatization

In gas chromatography and mass spectrometry, this compound is used to derivatize hydroxyl-containing compounds (e.g., fatty alcohols, steroids) into volatile esters for enhanced detection :

R-OH+C6F5COFR-O-COC6F5+HF\text{R-OH} + \text{C}_6\text{F}_5\text{COF} \rightarrow \text{R-O-COC}_6\text{F}_5 + \text{HF}

  • Detection Limits : Derivatized products show improved chromatographic resolution and sensitivity (e.g., LOD < 0.1 ng/mL for cholesterol derivatives) .

Table 1: Spectroscopic Data for this compound

ParameterValue
19F NMR^{19}\text{F NMR} (δ)-63.2 ppm (COF), -152.4 ppm (Ar-F)
1H NMR^{1}\text{H NMR} (J, Hz)4JH,COF=1.33^4J_{\text{H,COF}} = 1.33, 5JH,COF=0.15^5J_{\text{H,COF}} = 0.15
IR (C=O stretch)1845 cm1^{-1}

Table 2: Reaction Scope of Fluoride Metathesis

SubstrateProduct (Yield)Conditions
Pentafluoropyridine1a (85%)DMAP (5 mol%), 100°C
Pentafluorobenzene1m (72%)DBU (5 mol%), 100°C

Scientific Research Applications

Organic Synthesis

Pentafluorobenzoyl fluoride is primarily utilized as a reagent in organic synthesis. Its ability to introduce fluorine into organic molecules enhances the biological activity and metabolic stability of pharmaceutical compounds.

  • Fluorination Reactions : It serves as a fluorinating agent in the synthesis of various fluorinated compounds, which are critical in drug development and agrochemicals. The presence of fluorine can significantly alter the pharmacokinetics of drugs, making them more effective.

Case Study : Research has demonstrated that this compound can effectively fluorinate alcohols and amines, resulting in products with improved lipophilicity and biological activity .

Analytical Chemistry

In analytical chemistry, this compound is employed for derivatization purposes, enhancing the detection and quantification of analytes in complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The compound is used to create derivatives that are more volatile and thermally stable, facilitating their analysis by GC-MS. For instance, it has been successfully applied in the derivatization of steroid hormones for trace analysis .

Data Table: Derivatization Applications

AnalyteMethodologyReference
Steroid HormonesGC-MS with this compound
Halogenated PhenolsGC-MS with pentafluorobenzyl bromide
AcetazolamideGC-MS with pentafluorobenzamide derivatives

Polymer Chemistry

This compound finds applications in polymer chemistry, particularly in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

  • Surface Modification : The compound can modify surfaces to improve adhesion properties in coatings and adhesives. This modification is crucial for developing materials that require high durability under extreme conditions.

Material Science

In material science, this compound is utilized to enhance the properties of materials through surface treatment techniques.

  • Coatings and Adhesives : The incorporation of this compound into polymer matrices can lead to improved performance characteristics such as resistance to solvents and environmental degradation.

Mechanism of Action

The mechanism of action of pentafluorobenzoyl fluoride primarily involves its high reactivity due to the presence of multiple electronegative fluorine atoms. These fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .

Comparison with Similar Compounds

Pentafluorobenzoyl Chloride (PFBCl)
  • Mechanism: Reacts with alcohols, amines, and phenols to form electron-capturing derivatives (e.g., pentafluorobenzoyl esters or amides), ideal for electron capture detection (ECD) or negative ion chemical ionization-mass spectrometry (NICI-MS) .
  • Advantages :
    • High sensitivity due to strong electron-withdrawing fluorine substituents, enabling detection limits as low as pg/mL .
    • Suitable for sterically hindered functional groups .
  • Limitations : Derivatives prone to hydrolysis in aqueous LC mobile phases, reducing utility in liquid chromatography .
Heptafluorobutyryl Chloride (HFBCl)
  • Comparison :
    • Aliphatic fluorinated reagent with higher volatility than PFBCl, advantageous for GC.
    • Less sensitive than PFBCl in ECD due to fewer aromatic fluorine atoms .
Benzoyl Chloride (Non-Fluorinated)
  • Comparison :
    • Lower sensitivity in ECD/MS due to absence of fluorine.
    • Less prone to reagent contamination (e.g., dimethylamine in PFBCl can interfere with derivatization) .
Trifluoroacetic Anhydride (TFAA)
  • Comparison :
    • Broader applicability for hydroxyl and amine groups but forms less stable derivatives.
    • Lacks the electron-capturing efficiency of PFBCl .
Perfluorinated Aliphatic Acyl Chlorides (e.g., Perfluorononoyl Chloride)
  • Comparison :
    • Aliphatic perfluoroacyl chlorides form more lipophilic derivatives but lack the aromatic stabilization of PFBCl, affecting reaction rates and product stability .

Stability and Handling

  • Hydrolytic Stability : PFBCl derivatives are susceptible to hydrolysis, limiting their use in aqueous LC conditions. In contrast, trimethylsilyl (TMS) derivatives exhibit superior hydrolytic stability but require different detection strategies .
  • Safety: Acyl fluorides/chlorides are highly reactive; for example, 2,2,3,3,3-pentafluoropropanoyl fluoride requires stringent safety protocols (e.g., use of fume hoods, PPE) .

Analytical Performance

Parameter Pentafluorobenzoyl Chloride Heptafluorobutyryl Chloride Benzoyl Chloride
Detection Limit (GC-ECD) 0.1–1 pg/mL 1–10 pg/mL >100 pg/mL
Derivatization Time 30–60 min 20–40 min 60–120 min
Hydrolytic Stability Low Moderate High

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